molecular formula C11H6ClF3N2O2 B1466093 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 1004528-61-3

1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1466093
CAS RN: 1004528-61-3
M. Wt: 290.62 g/mol
InChI Key: CTUQYRGXVCPQAN-UHFFFAOYSA-N
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Description

The compound “1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a 2-chlorophenyl group, a trifluoromethyl group, and a carboxylic acid group .

Scientific Research Applications

Optical Nonlinearity

A series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including variants similar to the compound , have been synthesized and studied for their optical nonlinearity. This research indicates that such compounds, particularly those with carboxylic acid groups and ester substituents, exhibit significant nonlinearity and are potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Cancer Treatment Potential

Compounds structurally related to 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid have been investigated for their potential in treating cancer. Specifically, an Aurora kinase inhibitor with a similar molecular structure demonstrates the possibility of using these compounds in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Activities

Metal complexes using phenyl substituted pyrazole carboxylic acids have been prepared and characterized, showcasing their antibacterial activities. These studies suggest that compounds like 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid could be integral in developing new antibacterial agents (Liu et al., 2014).

Spectral and Theoretical Investigations

Research focusing on the spectral and theoretical aspects of similar pyrazole-4-carboxylic acid derivatives has been conducted. These studies involve characterizing the compounds using various spectroscopic methods and exploring their molecular structures and properties, which can be essential for understanding the potential applications of these compounds (Viveka et al., 2016).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-5-6(10(18)19)9(16-17)11(13,14)15/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUQYRGXVCPQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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